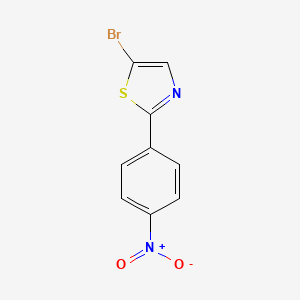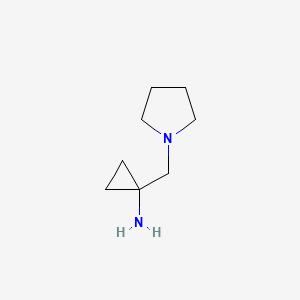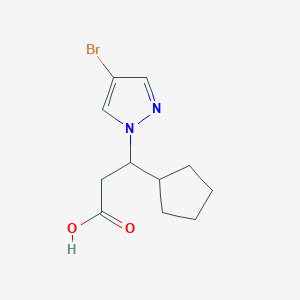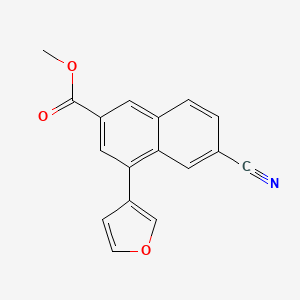
3-(5-Thiazolyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Thiazolyl)benzoic acid is an organic compound that features a thiazole ring attached to a benzoic acid moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities. The benzoic acid component is a simple aromatic carboxylic acid. The combination of these two structures in this compound makes it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Thiazolyl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Thiazolyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
3-(5-Thiazolyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Thiazolyl)benzoic acid varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
- 2-(5-Thiazolyl)benzoic acid
- 4-(5-Thiazolyl)benzoic acid
- 5-(2-Thiazolyl)benzoic acid
Comparison: 3-(5-Thiazolyl)benzoic acid is unique due to the specific positioning of the thiazole ring on the benzoic acid moiety. This positioning can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior, making it a distinct compound of interest in various research fields.
Propriétés
Formule moléculaire |
C10H7NO2S |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
3-(1,3-thiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13) |
Clé InChI |
TUHPRPIQWXZJQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)




